molecular formula C11H14O5 B3052067 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one CAS No. 38209-33-5

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

Cat. No. B3052067
CAS RN: 38209-33-5
M. Wt: 226.23 g/mol
InChI Key: HBOJXVDFLHJNLK-UHFFFAOYSA-N
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Description

The compound “2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one” is also known as “1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one” or "Syringylpropanone" . It has a molecular weight of 210.2265 and a linear formula of C11H14O4 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C11H14O4 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 340°C at 760 mmHg . The flash point is 130.1 .

Scientific Research Applications

Formation and Decomposition in Lignin

Li, Lundquist, and Stenhagen (1996) studied the acid treatment of birch lignin, noting the formation of compounds like 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. They observed that these compounds are major reaction products in lignin acidolysis, suggesting their role in lignin chemistry and potential applications in lignin valorization (Li, Lundquist, & Stenhagen, 1996).

Pyrolytic Behavior Analysis

Furutani et al. (2018) theoretically investigated the vapor-phase pyrolytic behavior of syringol-type monolignol compounds, including 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. This research is crucial for understanding the thermal decomposition processes of lignin-derived compounds, providing insights into biomass conversion and energy production (Furutani et al., 2018).

Synthesis Improvement

Pepper, Sundaram, and Dyson (1971) improved the synthesis of compounds like 3-(4-Hydroxy-3,5-dimethoxyphenyl)-1-propanol, closely related to 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one. Their work provides a methodological framework for synthesizing similar compounds, which could be used in various chemical and pharmaceutical applications (Pepper, Sundaram, & Dyson, 1971).

Reaction Dependency on Acid Type

Imai, Yokoyama, and Matsumoto (2011) explored the acidolysis of lignin and found that the type of acid used significantly affects the reaction outcome, including the formation of compounds like 1-hydroxy-3-(3,4-dimethoxyphenyl) propan-2-one. This research is vital for the development of efficient and sustainable lignin valorization strategies (Imai, Yokoyama, & Matsumoto, 2011).

Impact on Agrobacterium-Mediated Gene Transfer

Joubert et al. (2002) studied the effects of phenolic compounds, including 1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)-propan-1-one, on Agrobacterium virulence gene induction and gene transfer. This research could have implications for plant biotechnology, particularly in the field of genetic engineering (Joubert et al., 2002).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed or inhaled, and may cause skin and eye irritation . The precautionary statements suggest wearing protective gloves and eye protection, and seeking medical advice if the user feels unwell .

properties

IUPAC Name

2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-6(12)10(13)7-4-8(15-2)11(14)9(5-7)16-3/h4-6,12,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOJXVDFLHJNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C(=C1)OC)O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556278
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one

CAS RN

38209-33-5
Record name 2-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Sheng, Y Zhang, H Ma, Y Xu… - … Sustainable Chemistry & …, 2020 - ACS Publications
Dilute acid pretreatment produced a considerable amount of carbonyl compounds in the biomass prehydrolysates, which significantly inhibited the sequential microbial fermentation. To …
Number of citations: 11 pubs.acs.org
Y Zhang - 2021 - search.proquest.com
Biofuels and bioproducts derived from lignocellulosic biomass have been considered as great alternatives to petroleum-based fuels and chemicals. However, inhibitory by-products …
Number of citations: 0 search.proquest.com
周文娟, 邱远望, 贝佳炎, 王煜洲… - Chemistry & Industry …, 2022 - search.ebscohost.com
: 对油樟叶水提物的化学成分进行研究, 采用大孔吸附树脂, PRP-512A 树脂和Sephadex LH-20 等色谱分离技术分离纯化得到24 个化合物, 利用UV, MS 和NMR 等波谱学手段对化合物结构…
Number of citations: 0 search.ebscohost.com

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